molecular formula C20H18N2O4 B2539814 ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852369-32-5

ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No. B2539814
CAS RN: 852369-32-5
M. Wt: 350.374
InChI Key: FFTFFPBPVOWZEJ-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate” is a complex organic molecule that contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups, including an indole ring, an amide group, and an ester group. These groups can participate in a variety of chemical reactions and can greatly influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The indole ring, for example, can participate in electrophilic substitution reactions. The amide and ester groups can undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups (like the amide and ester groups) and the overall shape and size of the molecule can influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is not fully understood. However, studies have suggested that this compound may exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been reported to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates various cellular processes.
Biochemical and physiological effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce bacterial growth. It has also been shown to increase the expression of genes involved in detoxification and oxidative stress response.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate in lab experiments include its high potency, selectivity, and versatility. This compound can be easily synthesized and modified to produce analogs with improved properties. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate. These include:
1. Investigation of its potential as a therapeutic agent for cancer, inflammation, and infectious diseases.
2. Development of new synthetic methods to produce analogs with improved properties.
3. Structural and functional studies to elucidate its molecular targets and mechanism of action.
4. Evaluation of its potential as a fluorescent probe for biological imaging.
5. Screening of its activity against a wide range of microbial pathogens.
6. Investigation of its potential as a ligand for various receptors, including G protein-coupled receptors and ion channels.
7. Assessment of its pharmacokinetic and pharmacodynamic properties in vivo.
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Further studies are needed to fully understand its molecular targets and mechanism of action, as well as to develop new analogs with improved properties.

Synthesis Methods

The synthesis of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves the condensation of 2-methylindole-3-carboxylic acid with ethyl 2-oxo-2-(2-aminophenyl)acetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with benzoyl chloride to form the final product.

Scientific Research Applications

Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and biological research. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a ligand for various receptors.

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, proper precautions should be taken when handling and storing it to minimize risk .

properties

IUPAC Name

ethyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-26-20(25)13-8-10-14(11-9-13)22-19(24)18(23)17-12(2)21-16-7-5-4-6-15(16)17/h4-11,21H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTFFPBPVOWZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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